An In-depth Technical Guide to 1,3-Dibromoadamantane: Chemical Structure and Stereochemistry
An In-depth Technical Guide to 1,3-Dibromoadamantane: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromoadamantane is a halogenated derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique cage-like structure and the presence of two bromine atoms at the bridgehead positions make it a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of 1,3-dibromoadamantane. Detailed experimental protocols and spectroscopic data are presented to aid researchers in their laboratory work.
Chemical Structure
1,3-Dibromoadamantane consists of a highly symmetrical and rigid adamantane core with two bromine atoms substituted at the tertiary carbon atoms, positions 1 and 3.[1] The adamantane framework is composed of three fused cyclohexane rings in chair conformations. The molecule has the chemical formula C₁₀H₁₄Br₂.[2][3]
The structure of 1,3-dibromoadamantane is characterized by its diamondoid cage, which imparts high thermal stability and lipophilicity. The carbon-bromine bonds are at bridgehead positions, which influences their reactivity.
Stereochemistry
A critical aspect of a molecule's properties is its stereochemistry. The adamantane cage itself is achiral. In the case of 1,3-dibromoadamantane, the substitution pattern does not introduce any chiral centers into the molecule. This is due to the presence of a plane of symmetry that passes through the C2 and C8 atoms and bisects the bond between the C1 and C3 atoms. As a result, 1,3-dibromoadamantane is an achiral molecule and does not exhibit stereoisomerism. It does not have enantiomers or diastereomers.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 1,3-dibromoadamantane is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 1,3-Dibromoadamantane
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄Br₂ | [2][3] |
| Molecular Weight | 294.03 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 108-110 °C | [3] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1][4] |
| CAS Number | 876-53-9 | [3] |
Table 2: Spectroscopic Data for 1,3-Dibromoadamantane
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 2.87 (s, 2H), 2.30 (m, 8H), 2.26 (m, 2H), 1.70 (m, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ 62.5 (C-1,3), 59.3 (C-2), 47.4 (C-4, 8, 9, 10), 35.3 (C-5,7), 33.9 (C-6) | [5] |
| IR (KBr, cm⁻¹) | 2930, 2855 (C-H), 695 (C-Br) | [5] |
Table 3: Crystallographic Data for 1,3-Dibromoadamantane
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | P n m a | [2] |
| a | 14.9792 Å | [2] |
| b | 9.7677 Å | [2] |
| c | 7.2734 Å | [2] |
| α, β, γ | 90° | [2] |
| Z | 4 | [2] |
Experimental Protocols
The synthesis of 1,3-dibromoadamantane is typically achieved through the direct bromination of adamantane. A detailed experimental protocol is provided below.
Synthesis of 1,3-Dibromoadamantane from Adamantane
This procedure involves the electrophilic substitution of hydrogen atoms on the adamantane cage with bromine, catalyzed by a Lewis acid such as iron powder.
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Materials:
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Adamantane
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Liquid Bromine
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Iron powder
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Dichloromethane (CH₂Cl₂)
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Aqueous sodium sulfite solution
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Methanol
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Procedure:
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To a stirred mixture of adamantane and iron powder in dichloromethane at room temperature, add liquid bromine dropwise.
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Maintain the reaction at room temperature and stir for 24 hours.
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After the reaction is complete, quench the excess bromine by adding an aqueous sodium sulfite solution until the bromine color disappears.
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Separate the organic layer.
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Wash the organic layer with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude product as a yellow solid.
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Recrystallize the crude product from methanol to yield pure 1,3-dibromoadamantane as a white solid.[5]
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Visualizations
Diagram 1: Synthesis of 1,3-Dibromoadamantane
Caption: Synthesis of 1,3-dibromoadamantane from adamantane.
Diagram 2: Chemical Structure and Symmetry of 1,3-Dibromoadamantane
